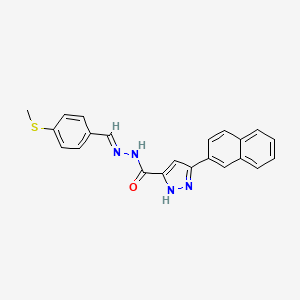

![molecular formula C16H11N3O6S B11693457 (5Z)-5-{3-methoxy-4-[(5-nitropyridin-2-yl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B11693457.png)

(5Z)-5-{3-methoxy-4-[(5-nitropyridin-2-yl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(5Z)-5-{3-metoxi-4-[(5-nitropiridin-2-il)oxi]bencilideno}-1,3-tiazolidina-2,4-diona es un compuesto orgánico sintético que pertenece a la clase de las tiazolidindionas. Este compuesto se caracteriza por su estructura única, que incluye un núcleo de tiazolidina-2,4-diona y una porción bencilideno sustituida con un grupo metoxi y un éter nitropiridinilo.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La síntesis de (5Z)-5-{3-metoxi-4-[(5-nitropiridin-2-il)oxi]bencilideno}-1,3-tiazolidina-2,4-diona típicamente involucra los siguientes pasos:

Formación del Núcleo de Tiazolidina-2,4-diona: Esto se puede lograr mediante la reacción de tiourea con α-halocetonas en condiciones básicas para formar el anillo de tiazolidina.

Introducción de la Porción Bencilideno: El grupo bencilideno se puede introducir a través de una reacción de condensación entre la tiazolidina-2,4-diona y un derivado de benzaldehído apropiado.

Sustitución con Grupos Metoxilo y Éter Nitropiridinilo:

Métodos de Producción Industrial: La producción industrial de este compuesto probablemente implicaría la optimización de las rutas sintéticas anteriores para garantizar un alto rendimiento y pureza. Esto puede incluir el uso de reactores automatizados, sistemas de flujo continuo y técnicas de purificación avanzadas como recristalización y cromatografía.

Tipos de Reacciones:

Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en los grupos metoxi y éter nitropiridinilo.

Reducción: Las reacciones de reducción pueden dirigirse al grupo nitro, convirtiéndolo en una amina.

Sustitución: El compuesto puede participar en reacciones de sustitución nucleofílica, especialmente en las posiciones orto y para al grupo metoxi.

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO₄) y trióxido de cromo (CrO₃).

Reducción: Se pueden usar agentes reductores como gas hidrógeno (H₂) con un catalizador de paladio (Pd/C) o borohidruro de sodio (NaBH₄).

Sustitución: Se pueden usar nucleófilos como alcóxidos o aminas en condiciones básicas.

Productos Principales:

Oxidación: Los productos pueden incluir ácidos carboxílicos o aldehídos.

Reducción: El producto principal sería la amina correspondiente.

Sustitución: Derivados sustituidos con varios grupos funcionales.

Aplicaciones Científicas De Investigación

Química: Utilizado como bloque de construcción para la síntesis de moléculas más complejas.

Biología: Investigado por sus potenciales actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.

Medicina: Explorado por su potencial como agente terapéutico, particularmente en el tratamiento de trastornos metabólicos como la diabetes.

Industria: Utilizado en el desarrollo de nuevos materiales y como catalizador en diversas reacciones químicas.

Mecanismo De Acción

El mecanismo de acción de (5Z)-5-{3-metoxi-4-[(5-nitropiridin-2-il)oxi]bencilideno}-1,3-tiazolidina-2,4-diona involucra su interacción con dianas moleculares específicas. El compuesto puede ejercer sus efectos al unirse a enzimas o receptores, modulando así su actividad. Por ejemplo, en el contexto de su potencial actividad antidiabética, el compuesto puede activar los receptores activados por proliferadores de peroxisomas (PPAR), lo que lleva a una mejor sensibilidad a la insulina y metabolismo de la glucosa.

Compuestos Similares:

Rosiglitazona: Otra tiazolidindiona con propiedades antidiabéticas.

Pioglitazona: Una tiazolidindiona utilizada en el tratamiento de la diabetes tipo 2.

Comparación:

Estructura Única: (5Z)-5-{3-metoxi-4-[(5-nitropiridin-2-il)oxi]bencilideno}-1,3-tiazolidina-2,4-diona tiene una estructura única con un grupo éter nitropiridinilo, que no está presente en la rosiglitazona o la pioglitazona.

Si bien la rosiglitazona y la pioglitazona se utilizan principalmente por sus efectos antidiabéticos, (5Z)-5-{3-metoxi-4-[(5-nitropiridin-2-il)oxi]bencilideno}-1,3-tiazolidina-2,4-diona puede tener aplicaciones más amplias en química medicinal y ciencia de materiales.

Comparación Con Compuestos Similares

Rosiglitazone: Another thiazolidinedione with antidiabetic properties.

Pioglitazone: A thiazolidinedione used in the treatment of type 2 diabetes.

Comparison:

Unique Structure: (5Z)-5-{3-methoxy-4-[(5-nitropyridin-2-yl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione has a unique structure with a nitropyridinyl ether group, which is not present in rosiglitazone or pioglitazone.

While rosiglitazone and pioglitazone are primarily used for their antidiabetic effects, this compound may have broader applications in medicinal chemistry and material science.

Propiedades

Fórmula molecular |

C16H11N3O6S |

|---|---|

Peso molecular |

373.3 g/mol |

Nombre IUPAC |

(5Z)-5-[[3-methoxy-4-(5-nitropyridin-2-yl)oxyphenyl]methylidene]-1,3-thiazolidine-2,4-dione |

InChI |

InChI=1S/C16H11N3O6S/c1-24-12-6-9(7-13-15(20)18-16(21)26-13)2-4-11(12)25-14-5-3-10(8-17-14)19(22)23/h2-8H,1H3,(H,18,20,21)/b13-7- |

Clave InChI |

QVQATZLFVRHULO-QPEQYQDCSA-N |

SMILES isomérico |

COC1=C(C=CC(=C1)/C=C\2/C(=O)NC(=O)S2)OC3=NC=C(C=C3)[N+](=O)[O-] |

SMILES canónico |

COC1=C(C=CC(=C1)C=C2C(=O)NC(=O)S2)OC3=NC=C(C=C3)[N+](=O)[O-] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

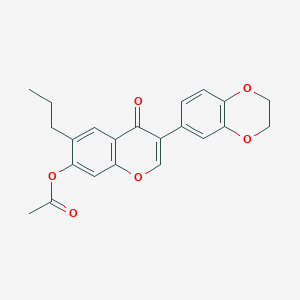

![N'-{(Z)-[4-(dimethylamino)phenyl]methylidene}-6-methylpyridine-3-carbohydrazide](/img/structure/B11693387.png)

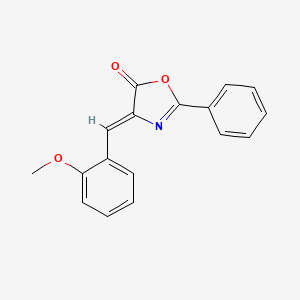

![(4Z)-4-[2-(4-ethoxyphenyl)hydrazinylidene]-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11693390.png)

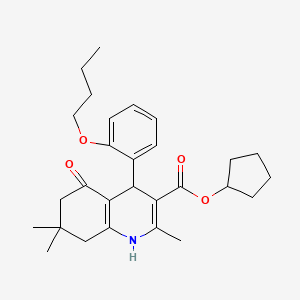

![(5Z)-5-[(2-chlorophenyl)methylidene]-3-(4-fluorophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11693391.png)

![N'-[(E)-(6-chloro-1,3-benzodioxol-5-yl)methylidene]-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetohydrazide](/img/structure/B11693396.png)

![N-[(1E)-1-(1,3-benzodioxol-5-yl)-3-{(2E)-2-[(5-bromofuran-2-yl)methylidene]hydrazinyl}-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B11693404.png)

![N'-[(E)-(2,3-dimethoxyphenyl)methylidene]-2-(5-hydroxy-1H-pyrazol-3-yl)acetohydrazide](/img/structure/B11693408.png)

![(5Z)-5-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylidene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11693416.png)

![5-bromo-N'-[(E)-(2-hydroxy-5-iodophenyl)methylidene]pyridine-3-carbohydrazide](/img/structure/B11693422.png)

![N'-[(E)-(4-fluorophenyl)methylidene]-3-nitrobenzohydrazide](/img/structure/B11693434.png)

![Ethyl 2-{[(2-chloro-5-nitrophenyl)carbonyl]amino}-5-ethylthiophene-3-carboxylate](/img/structure/B11693453.png)